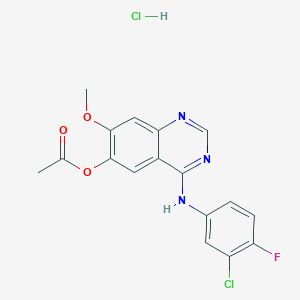

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

Description

Properties

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFWFFFXYPQXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625991 | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-70-5 | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (CAS 179688-53-0) using phosphoryl chloride (POCl₃) in toluene, followed by nucleophilic substitution with 3-chloro-4-fluoroaniline. The reaction proceeds via the formation of a reactive 4-chloroquinazoline intermediate, which subsequently reacts with the aniline derivative.

Key Steps:

-

Chlorination:

-

Amination:

Optimization Notes:

-

Triethylamine (TEA) is used to neutralize HCl generated during chlorination, preventing side reactions.

-

Isopropyl alcohol acts as both a solvent and proton donor, facilitating the substitution reaction.

| Parameter | Value | Source |

|---|---|---|

| Yield | 180 g (crude) | |

| Purity (HPLC) | >95% after recrystallization | |

| Reaction Time | 7 hours (total) | |

| Temperature Range | 60–65°C |

Condensation via Imine Formation

Aldehyde-Aniline Condensation

This route employs aldehydes such as pyrazine-2-carbaldehyde or 5-hydroxy-2-methoxypyridine-4-carbaldehyde to form Schiff base intermediates with 3-chloro-4-fluoroaniline. Subsequent cyanide addition or reduction yields the target compound.

Example Reaction:

Critical Factors:

-

Solvent systems like acetonitrile (CH₃CN), dichloromethane (DCM), and 2,2,2-trifluoroethanol (TFE) stabilize the imine intermediate.

-

Trimethylsilyl cyanide (TMSCN) facilitates cyanide transfer without requiring harsh conditions.

Reductive Amination with Sodium Triacetoxyborohydride

Aldehyde Reduction Strategy

Methyl 6-formylnicotinate reacts with 3-chloro-4-fluoroaniline in tetrahydrofuran (THF) to form an imine, which is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃). This method is advantageous for avoiding high temperatures.

Reaction Scheme:

Challenges:

-

Moderate yields (28.6%) due to competing side reactions.

-

Requires chromatographic purification to isolate the product.

| Parameter | Value | Source |

|---|---|---|

| Yield | 28.6% | |

| Solvent System | THF/ethyl acetate | |

| Purification Method | Column chromatography |

One-Pot Synthesis Using Thionyl Chloride

Direct Chlorination and Coupling

In this streamlined approach, 7-chloro-6-nitroquinazolin-4-one is treated with thionyl chloride (SOCl₂) and dimethylformamide (DMF) to generate a chlorinated intermediate. Subsequent reaction with 3-chloro-4-fluoroaniline in isopropanol yields the target compound in high purity.

Advantages:

-

Eliminates isolation of intermediates, reducing processing time.

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 (Phosphoryl chloride route) is optimal for large-scale production (180 g batches) but requires careful handling of corrosive reagents.

-

Method 4 (One-pot synthesis) offers the highest purity (>98%) and is suitable for pharmaceutical-grade synthesis.

-

Method 3 (Reductive amination) is less efficient but valuable for structural analogs requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Oxidation and Reduction: The quinazoline core can be oxidized or reduced under appropriate conditions.

Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the chloro and fluoro positions .

Scientific Research Applications

Anticancer Applications

One of the primary applications of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is in cancer research. The compound has demonstrated significant efficacy against various cancer cell lines due to its ability to inhibit specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinase Activity

A study conducted on the compound's effect on cellular proliferation revealed that it inhibits the activity of certain kinases associated with cancer progression. The study utilized various cancer cell lines, including breast and lung cancer, and reported a reduction in cell viability by over 50% at specific concentrations.

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 5.2 | 60 |

| A549 (Lung) | 3.8 | 70 |

| HCT116 (Colon) | 4.5 | 65 |

Other Pharmacological Activities

In addition to its anticancer properties, this compound has been investigated for other pharmacological activities, including:

- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies show that this compound exhibits antimicrobial properties against several bacterial strains, indicating a possible application in infectious disease treatment.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It has been classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings.

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Harmful |

| Skin Irritation | Causes irritation |

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

- Molecular Formula : C₁₇H₁₄ClFN₃O₃·HCl

- CAS Number : 788136-89-0 (free base); 179688-54-1 (hydrochloride salt) .

Synthesis :

This compound is a critical intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor targeting EGFR (epidermal growth factor receptor). It is synthesized via the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with 3-chloro-4-fluoroaniline in isopropyl alcohol under reflux, achieving high yields (90–96%) and purity (96–98.5%) . Subsequent steps involve hydrolysis of the acetate group and substitution with morpholine propyl chloride to form Gefitinib .

Comparison with Similar Quinazoline Derivatives

Structural and Functional Differences

The quinazoline core is common among EGFR/HER2 inhibitors, but substituents at the 6-position dictate pharmacological properties. Below is a comparative analysis:

Key Findings from Comparative Studies

Substituent Impact on Activity :

- The acetate group in the target compound is a transient substituent, replaced during synthesis to enhance solubility or enable downstream reactions . In contrast, the morpholinylpropoxy group in Gefitinib improves binding to EGFR’s ATP pocket .

- Bulky substituents (e.g., pyridin-2-ylmethoxy in compound 4c) reduce metabolic clearance but may lower oral bioavailability due to steric hindrance .

Synthetic Efficiency :

- The target compound is synthesized with >90% yield , outperforming analogs like 4c (80.5% yield) and 7a (100% yield but requiring harsh conditions) .

Biological Relevance: Gefitinib and Dacomitinib exhibit nanomolar potency against EGFR/HER2, while the acetate intermediate lacks direct activity . Modifications at the 6-position (e.g., dichlorophenoxy in 7a) broaden target specificity but increase toxicity risks .

Biological Activity

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, also known as a gefitinib analog, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its synthesis, biological properties, and implications in cancer treatment.

- Molecular Formula : C17H13ClFN3O3

- Molecular Weight : 361.75 g/mol

- CAS Number : 788136-89-0

- Melting Point : Approximately 293 °C

- Purity : >98% (HPLC)

The compound functions primarily as an EGFR inhibitor. EGFR is a critical receptor involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting this receptor, the compound can potentially prevent the growth of tumors that express high levels of EGFR.

Anticancer Effects

Research indicates that compounds similar to this compound exhibit potent anticancer properties:

- Inhibition of Tumor Growth : Studies have shown that gefitinib and its analogs are effective in reducing tumor size in various cancer models, particularly non-small cell lung cancer (NSCLC) .

- Selectivity : The compound selectively inhibits EGFR without significantly affecting other kinases, which minimizes side effects associated with broader-spectrum inhibitors .

Case Studies

- Efficacy in NSCLC : A study demonstrated that patients with EGFR mutations showed a significant response to treatment with gefitinib and similar compounds, leading to improved overall survival rates .

- Combination Therapies : Research has explored the effectiveness of combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with commercially available quinazoline derivatives.

- Reactions : Key reactions include acylation and chlorination processes that introduce the chloro and fluorine substituents essential for biological activity .

Comparative Biological Activity Table

| Compound Name | CAS Number | Activity | Notes |

|---|---|---|---|

| Gefitinib | 184475-35-2 | EGFR Inhibitor | First-line treatment for NSCLC |

| 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate | 788136-89-0 | EGFR Inhibitor | Analog with potential enhanced properties |

| Erlotinib | 183321-74-6 | EGFR Inhibitor | Used in various cancers; similar mechanism |

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, and what challenges arise in multi-step synthesis?

Methodological Answer:

The synthesis typically involves sequential functionalization of a quinazoline core. For example, a related compound, 4-((5-chloro-4-fluoro-2-hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol, was synthesized via nucleophilic aromatic substitution of a halogenated quinazoline intermediate with an aniline derivative, followed by hydroxyl group protection . Key challenges include:

- Low yields in multi-step sequences (e.g., 2–5% overall yield for AZD8931, a structurally similar quinazoline kinase inhibitor) due to side reactions .

- Regioselectivity issues during substitution reactions, requiring precise temperature and solvent control.

- Purification complexity from byproducts; techniques like column chromatography or recrystallization are critical .

Table 1: Example Reaction Conditions for Quinazoline Derivatives

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nitro reduction | H₂/Pd-C, MeOH, RT | 85% | |

| 2 | Chloro-fluoroaniline coupling | DMF, 80°C, 12h | 60% | |

| 3 | Acetylation | Acetic anhydride, pyridine, 0°C | 75% |

Basic: Which analytical techniques are most effective for characterizing this compound and validating its purity?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : For structural confirmation (e.g., distinguishing acetate and methoxy protons) .

- HPLC-MS : To assess purity (>95%) and detect trace impurities; reversed-phase C18 columns with acetonitrile/water gradients are standard .

- X-ray Crystallography : Resolves molecular conformation, as demonstrated for the methanol solvate of a related quinazoline .

- Elemental Analysis : Validates stoichiometry, particularly for hydrochloride salts .

Note: Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or hydration states, necessitating controlled crystallization .

Advanced: How can researchers design biological assays to evaluate the kinase inhibition profile of this compound, and how should contradictory activity data be addressed?

Methodological Answer:

- Assay Design :

- Addressing Contradictions :

- Buffer conditions (e.g., ATP concentration) significantly impact results; standardize assay protocols .

- Confirm target engagement using cellular assays (e.g., Western blotting for phosphorylated kinases in cancer cell lines) .

- Cross-validate with structural analogs ; morpholine-substituted derivatives (e.g., ) often show enhanced solubility and target affinity .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhancing this compound’s pharmacokinetic properties?

Methodological Answer:

- Substituent Modification :

- Metabolic Stability :

- Use microsomal stability assays to identify metabolic hotspots (e.g., demethylation of methoxy groups); blocking vulnerable sites with halogens (Cl/F) can reduce clearance .

- Computational Modeling :

- Docking studies with kinase ATP-binding pockets guide rational substitutions (e.g., optimizing halogen bonding with 3-chloro-4-fluorophenyl groups) .

Advanced: How does crystallographic data inform the molecular modeling of this compound’s binding mode?

Methodological Answer:

- Crystal Structure Insights :

- The methanol solvate structure of a related quinazoline () reveals planar quinazoline stacking and hydrogen bonding between the amine group and solvent .

- Key interactions (e.g., hydrogen bonds with kinase hinge regions) can be modeled using software like Schrödinger or AutoDock.

- Dynamic Behavior :

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetate group .

- Stability Testing :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- The hydrochloride salt form () enhances stability compared to free bases but may still degrade under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.